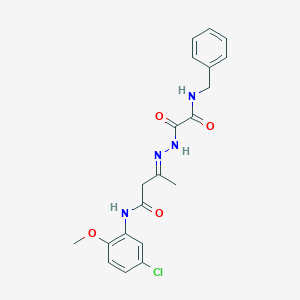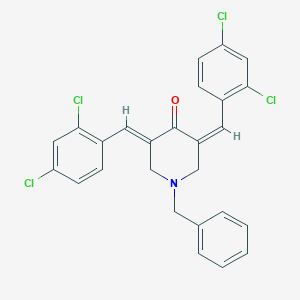
7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and has shown promising results in various scientific studies. In
Mecanismo De Acción
The mechanism of action of 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 1 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the progression of cancer and neurological disorders. Additionally, this compound 1 has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of neurological disorders. Additionally, this compound 1 has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 1 in lab experiments is its potential therapeutic applications. However, one of the limitations of using this this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 1. One possible direction is to explore its potential in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies can be conducted to understand the mechanism of action of this this compound and to identify potential targets for its therapeutic applications. Another future direction is to explore the synthesis of analogs of this compound 1 that may have improved solubility and potency.
Conclusion:
In conclusion, this compound 1 is a promising chemical this compound that has potential therapeutic applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound 1 in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 1 involves the reaction of 2-chlorobenzylamine with 8-bromo-1-octanethiol in the presence of potassium carbonate and dimethylformamide. The resulting product is then subjected to cyclization with 3-methylxanthine in the presence of sodium hydride and dimethyl sulfoxide. The final this compound is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Compound 1 has shown potential in various scientific research applications. One of the most promising applications of this 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is in the field of cancer research. Studies have shown that this compound 1 has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, this compound 1 has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-decylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O2S/c1-3-4-5-6-7-8-9-12-15-31-23-25-20-19(21(29)26-22(30)27(20)2)28(23)16-17-13-10-11-14-18(17)24/h10-11,13-14H,3-9,12,15-16H2,1-2H3,(H,26,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXUIRRMNMESNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404481.png)
![5,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404482.png)
![N-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404484.png)
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid [3-nitro-5-(pyridin-3-y](/img/structure/B404485.png)
![8-[(2-chloroethyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404487.png)
![2-(2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran-4-yl)phenyl methyl ether](/img/structure/B404488.png)
![8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B404492.png)
![2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404493.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(phenylacetyl)hydrazono]butanamide](/img/structure/B404494.png)

![Acetic acid N'-butyl-N'-(4-chloro-6-isopropylamino-[1,3,5]triazin-2-yl)-hydrazide](/img/structure/B404498.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methoxy-6-nitrophenol](/img/structure/B404500.png)

![N-(5-Chloro-2-methoxy-phenyl)-3-[(2-p-tolyloxy-acetyl)-hydrazono]-butyramide](/img/structure/B404503.png)